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Eugenol - d3 - acetate

Cat. No.: B1165112
M. Wt: 209.26
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Description

Contextualization of Eugenol (B1671780) and its Acetate (B1210297) Derivative within Contemporary Chemical Sciences

Eugenol, a key component of clove oil, and its derivative, eugenol acetate, are well-known compounds in the chemical and biological sciences. yildiz.edu.tryildiz.edu.tr Eugenol itself is an allyl chain-substituted guaiacol. wikipedia.org Both eugenol and eugenol acetate are recognized for a range of biological activities. yildiz.edu.tryildiz.edu.tr Eugenol acetate is noted for being more stable than eugenol. yildiz.edu.tr The scientific interest in these compounds extends to their potential applications and their roles in various biological processes. nih.govmdpi.com

Fundamental Principles and Significance of Deuterium (B1214612) Incorporation in Chemical Probes

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in isotopic labeling. symeres.com The incorporation of deuterium into a molecule creates a "heavier" version of the compound without significantly altering its chemical properties. acanthusresearch.com This subtle change in mass is detectable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The significance of deuterium labeling lies in its broad applicability. symeres.com In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative analysis, particularly in chromatography and mass spectrometry. acanthusresearch.com This is because their chemical behavior is very similar to their non-deuterated counterparts, but their difference in mass allows for easy differentiation. acanthusresearch.com In mechanistic studies, the replacement of hydrogen with deuterium can lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered. symeres.com This effect provides profound insights into reaction mechanisms. symeres.com Furthermore, in metabolic studies, deuterium labeling allows researchers to trace the metabolic fate of a compound within a biological system. synmr.in

Historical Development and Evolution of Deuterated Compounds in Scientific Inquiry

The use of deuterium in scientific research dates back to the mid-20th century. assumption.edumusechem.com Initially, the primary application of deuterated compounds was as internal standards for analytical techniques like NMR and mass spectrometry. assumption.edu This allowed for more accurate and reliable quantification and structural elucidation of molecules. assumption.edu

Over time, the application of deuterium labeling has evolved significantly. scielo.org.mx In the 1960s, researchers began to explore the effects of deuterium substitution on the biological activity of molecules. musechem.comscielo.org.mx This led to the concept of "deuterated drugs," where the incorporation of deuterium at specific molecular positions could alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties. nih.govacs.org The first FDA-approved deuterated drug, Austedo (deutetrabenazine), was a major milestone in this field. assumption.edumusechem.com Today, the synthesis and application of deuterated compounds is a sophisticated and integral part of drug discovery and development, as well as a wide range of other scientific investigations. researchgate.net

Overview of the Multifaceted Research Landscape for Eugenol-d3-acetate

Eugenol-d3-acetate is the deuterated form of eugenol acetate. medchemexpress.com Research involving this compound primarily leverages its properties as a stable isotope-labeled internal standard. oup.com In analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS), Eugenol-d3-acetate is used to ensure the accuracy and reproducibility of quantitative measurements of eugenol and related compounds in various matrices. oup.comresearchgate.net

The use of deuterated eugenol analogs, including Eugenol-d3, has been highlighted as a way to better simulate the metabolic pathways of eugenol in complex samples, although cost can be a factor. researchgate.netsemanticscholar.org The stability of the deuterium label is a crucial factor for its use as an internal standard, and care is taken to place the labels on non-exchangeable positions within the molecule. acanthusresearch.com

Scope and Objectives of Academic Investigations Focused on Deuterated Eugenol Acetate

Academic investigations focusing on deuterated eugenol acetate are primarily centered on its application as an analytical tool. The main objectives of these studies include:

Developing and validating robust analytical methods: This involves using Eugenol-d3-acetate as an internal standard for the precise quantification of eugenol, eugenol acetate, and other related volatile compounds in complex samples such as biological tissues, food products, and environmental matrices. oup.comresearchgate.netresearchgate.net

Investigating metabolic pathways: While not directly studying the biological effects of Eugenol-d3-acetate itself, its use as a tracer helps in understanding the metabolism and pharmacokinetics of eugenol. veeprho.com By tracking the labeled compound, researchers can gain insights into how eugenol is processed and eliminated by living organisms.

Ensuring analytical accuracy: The use of a stable isotope-labeled internal standard like Eugenol-d3-acetate helps to correct for variations during sample preparation and analysis, leading to more reliable and accurate research findings. acanthusresearch.com

Interactive Data Table: Properties of Eugenol and its Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceSolubility
Eugenol C₁₀H₁₂O₂ wikipedia.org164.204 wikipedia.orgColorless to pale yellow oily liquid wikipedia.orgSoluble in organic solvents like ethanol (B145695) and ether chembk.com
Eugenol Acetate C₁₂H₁₄O₃ nih.gov206.24 nih.govColorless to pale yellow oily liquid solubilityofthings.comInsoluble in water; Soluble in ether and fixed oils nih.gov
Eugenol-d3 C₁₀H₉D₃O₂167.22 (approx.)Clear colorless to pale yellow oil chembk.comSlightly soluble in chloroform (B151607) and ethyl acetate chembk.com
Eugenol-d3-acetate C₁₂H₁₁D₃O₃209.26 (approx.)Not explicitly detailed in search resultsNot explicitly detailed in search results

Properties

Molecular Formula

C12H11D3O3

Molecular Weight

209.26

Purity

95% min.

Synonyms

Eugenol - d3 - acetate

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation in Eugenol D3 Acetate

Strategies for Site-Specific Deuteration in Complex Organic Molecules

The introduction of deuterium (B1214612) into a molecule as complex as eugenol (B1671780) acetate (B1210297) requires careful consideration of the desired labeling position. For Eugenol-d3-acetate, the target is the methoxy (B1213986) group of the eugenol backbone. Several overarching strategies are employed for such site-specific isotopic labeling.

Hydrogen-Deuterium (H-D) exchange reactions represent a direct and atom-economical approach to introduce deuterium into aromatic systems. These reactions involve the substitution of a protium (B1232500) atom with a deuterium atom from a deuterium source, often deuterium oxide (D₂O).

Acid- and base-catalyzed H-D exchange mechanisms are foundational methods for deuterating aromatic compounds. In the context of eugenol, the hydroxyl and methoxy groups on the benzene (B151609) ring influence the regioselectivity of the exchange.

Under acidic conditions, using a strong deuterated acid such as deuterated sulfuric acid (D₂SO₄), the aromatic ring undergoes electrophilic substitution. The electron-donating nature of the hydroxyl and methoxy groups activates the ortho and para positions, making them susceptible to deuteration. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate. For phenol (B47542), it has been demonstrated that ortho and para substitution is faster than meta substitution. stackexchange.com

Base-catalyzed exchange, on the other hand, typically involves the deprotonation of an acidic C-H bond to form a carbanion, which is then quenched by a deuterium source. mdpi.com For aromatic systems like eugenol, this method can be less straightforward for ring deuteration unless strongly activating groups are present or harsh conditions are used. However, base-catalyzed methods are effective for exchanging acidic protons, such as the phenolic hydroxyl group, and can be used for deuterating side chains under specific conditions. mdpi.com

The following table summarizes typical conditions for acid- and base-catalyzed H-D exchange on phenolic compounds.

Catalyst SystemDeuterium SourceTemperature (°C)Typical Deuteration Sites
Dilute DCl/D₂OD₂OHigh TemperatureOrtho, Para
NaOD/D₂OD₂O150-250Ortho, Para
Amberlyst-15 (acidic resin)D₂O110Aromatic Ring

This table presents generalized conditions based on studies of phenolic compounds.

Transition metal catalysis offers a powerful and highly selective method for C-H bond activation and subsequent deuteration. Iridium-based catalysts, in particular, have proven to be highly effective for the ortho-deuteration of aromatic compounds containing directing groups, such as the hydroxyl group in eugenol. nih.gov

The mechanism typically involves the coordination of the metal to the directing group (the hydroxyl or methoxy group in eugenol), followed by the oxidative addition of a C-H bond at the ortho position to the metal center. This forms a metallacyclic intermediate. Subsequent reductive elimination with a deuterium source, such as deuterium gas (D₂) or a deuterated solvent, releases the deuterated product and regenerates the catalyst. nih.gov The efficiency of these catalysts can be influenced by the ligands attached to the metal and the nature of the counter-ion. mdpi.com

Below is a table showcasing examples of iridium-catalyzed ortho-deuteration on aromatic esters, which are structurally related to eugenol acetate.

CatalystLigand(s)Deuterium SourceTemperature (°C)% Deuteration (ortho)
[Ir(cod)Cl]₂IMes, PPh₃D₂25>95
[Ir(cod)(IMes)(PPh₃)]PF₆-D₂4098
[IrCl(COD)(IMes)]-Methanol-d₄25High

Data is representative of iridium-catalyzed deuteration of aromatic esters and N-heterocycles and serves as an example of the potential for eugenol derivatives. mdpi.comnih.gov

Utilizing supercritical fluids, particularly deuterium oxide (D₂O), provides a unique reaction environment for H-D exchange. Near its critical point (374 °C, 22.1 MPa), the properties of water, such as its ionic product, density, and dielectric constant, change dramatically. This enhances its ability to act as both a reactant and a catalyst.

Studies on the deuteration of eugenol in supercritical and pressurized hot D₂O have shown that significant deuterium incorporation can be achieved. Interestingly, for eugenol, relatively good deuteration efficiency was obtained at lower temperatures with D₂O alone, without the need for an external catalyst. The addition of acid, base, or metal catalysts can further enhance the deuteration efficiency and selectivity. This method is particularly attractive from a green chemistry perspective, as it avoids the use of organic solvents.

This strategy involves the direct addition of deuterium atoms across an unsaturated bond within a precursor molecule. For eugenol, the allyl group presents a site for such a reaction. Catalytic deuteration of the alkene in the allyl group can be achieved using deuterium gas (D₂) in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst.

However, to synthesize Eugenol-d3-acetate specifically with deuterium on the acetyl group, this method is not directly applicable to the eugenol precursor itself. Instead, a deuterated acetylating agent would be used in the final esterification step.

A highly reliable and site-specific method for synthesizing complex deuterated molecules is to build them from smaller, commercially available deuterated starting materials. For Eugenol-d3-acetate, a logical synthetic route would involve the esterification of eugenol with a deuterated acetylating agent.

A plausible synthetic pathway is as follows:

Synthesis of Deuterated Acetic Anhydride (B1165640): Acetic anhydride-d6 is commercially available or can be synthesized. One method involves the hydrolysis of acetic anhydride with heavy water (D₂O), which can be catalyzed. google.comisotope.com

Esterification: Eugenol is then acetylated using the synthesized acetic anhydride-d6. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine, or can be enzyme-catalyzed. osti.gov This step directly and specifically places the trideuteromethyl group onto the acetate moiety.

This multistep approach offers excellent control over the location of the deuterium atoms, ensuring the synthesis of the desired Eugenol-d3-acetate isotopologue with high isotopic purity.

Hydrogen-Deuterium Exchange Reactions for Aromatic Systems

Chemical Synthesis Pathways and Reaction Optimization for Eugenol-d3-acetate

The synthesis of Eugenol-d3-acetate can be approached through two primary retrosynthetic routes: the acetylation of a pre-deuterated eugenol precursor or the direct deuteration of eugenol acetate. Each pathway presents distinct advantages and challenges in terms of reagent availability, reaction control, and isotopic enrichment.

A common and straightforward method for synthesizing Eugenol-d3-acetate involves the acetylation of Eugenol-d3. In this approach, the deuterium labels are first incorporated into the eugenol molecule, specifically at the methoxy group. This deuterated precursor is then subjected to an acetylation reaction.

The acetylation of the hydroxyl group of Eugenol-d3 can be achieved using various acetylating agents, with acetic anhydride being a widely used and efficient option. nih.govmdpi.com The reaction is typically catalyzed by either an acid or a base. researchgate.net For instance, solid acid catalysts have demonstrated high conversion rates of eugenol to eugenyl acetate. mdpi.com In a solvent-free system, the acetylation of eugenol with acetic anhydride can proceed efficiently. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of Eugenol-d3 on the carbonyl carbon of acetic anhydride. The use of a catalyst facilitates the departure of the acetate leaving group.

Optimization of this reaction involves several key parameters:

Molar Ratio of Reactants: An excess of acetic anhydride is often used to drive the reaction equilibrium towards the product side, ensuring a high conversion of the deuterated eugenol. mdpi.com

Catalyst: The choice and concentration of the catalyst are crucial. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture.

Temperature: The reaction temperature influences the rate of acetylation. Studies on the acetylation of eugenol have shown that varying the temperature can significantly impact the conversion efficiency. mdpi.com

Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without the formation of significant byproducts. mdpi.com

ParameterConditionResultReference
ReactantsEugenol, Acetic AnhydrideEugenyl Acetate mdpi.com
CatalystSolid Acid Catalyst99.9% Conversion mdpi.com
Molar Ratio (Eugenol:Acetic Anhydride)1:598% Conversion mdpi.com
Temperature80 °CHigh Conversion mdpi.com
Reaction Time40 min99.9% Conversion mdpi.com

This table presents optimized conditions for the acetylation of non-deuterated eugenol, which are directly applicable to the acetylation of Eugenol-d3.

An alternative strategy is the direct deuteration of eugenol acetate. This involves hydrogen-deuterium (H/D) exchange reactions on the pre-formed ester. This method can be advantageous if eugenol acetate is more readily available than its deuterated precursor. Advanced exchange methods are employed to achieve high levels of deuterium incorporation.

Heterogeneous catalysis is a powerful tool for H/D exchange. Catalysts such as Amberlyst-15, a strong acidic ion-exchange resin, have been used for the deuteration of phenolic compounds. researchgate.net In a typical procedure, eugenol acetate would be heated with a deuterium source, such as deuterium oxide (D₂O), in the presence of the catalyst. The acidic sites on the catalyst facilitate the exchange of protons on the methoxy group with deuterons from the D₂O. The efficiency of this exchange is dependent on factors like temperature, reaction time, and the catalyst-to-substrate ratio. Studies on the deuteration of similar phenolic compounds have demonstrated the feasibility of this approach. researchgate.net

Flow chemistry offers several advantages over traditional batch synthesis for deuteration reactions, including improved reaction control, enhanced safety, and higher efficiency. tn-sanso.co.jpnih.govx-chemrx.com In a flow synthesis setup, reactants are continuously pumped through a heated reactor, often packed with a heterogeneous catalyst. tn-sanso.co.jp This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized deuterium incorporation. x-chemrx.com

For the synthesis of Eugenol-d3-acetate, a flow process could be designed where a solution of eugenol acetate and a deuterium source (e.g., D₂O) is passed through a heated column containing a deuteration catalyst. The continuous nature of the process allows for rapid optimization and can lead to higher throughput compared to batch methods. tn-sanso.co.jp This methodology has been successfully applied to the deuteration of various aromatic compounds. tn-sanso.co.jpscilit.com

Advantage of Flow SynthesisDescription
Precise Control Allows for fine-tuning of temperature, pressure, and residence time for optimal reaction conditions. x-chemrx.com
Enhanced Safety Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions or hazardous reagents. x-chemrx.com
Improved Efficiency Continuous processing can lead to higher yields and throughput compared to batch reactions. tn-sanso.co.jp
Scalability Scaling up production is often simpler in flow systems by running the process for a longer duration.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, including deuterium labeling. nih.govfao.org Microwave irradiation can rapidly heat the reaction mixture, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods.

In the context of Eugenol-d3-acetate, microwave-assisted deuterium exchange on eugenol or eugenol acetate can be a highly effective method. nih.gov A study on the microwave-assisted deuterium exchange of volatile phenols, including eugenol, demonstrated the convenience and efficiency of this one-step synthesis for producing labeled analogues. nih.govfao.org The process typically involves subjecting a mixture of the substrate, a deuterium source (like D₂O), and a suitable catalyst to microwave irradiation. This technique allows for the incorporation of deuterium atoms onto the aromatic ring and potentially the methoxy group, depending on the reaction conditions.

Purification and Isolation Techniques for Highly Enriched Deuterated Analogs

The purification of isotopically labeled compounds is a critical step to ensure their chemical and isotopic purity for subsequent applications. moravek.com Following the synthesis of Eugenol-d3-acetate, the reaction mixture will likely contain the desired product, unreacted starting materials, the deuterated precursor, and potentially byproducts.

Common purification techniques for compounds like Eugenol-d3-acetate include:

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating the deuterated product from impurities. moravek.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Distillation: For volatile compounds, distillation can be an effective method for purification, separating components based on differences in their boiling points.

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and byproducts from the organic product.

The goal of the purification process is to isolate Eugenol-d3-acetate with a high degree of chemical purity, meaning it is free from other chemical species. moravek.com

Evaluation of Deuterium Incorporation Levels and Isotopic Purity

After purification, it is essential to determine the level of deuterium incorporation and the isotopic purity of the Eugenol-d3-acetate. rsc.orgrsc.org Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. nih.gov

The primary analytical techniques for this evaluation are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic composition of a molecule. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.gov This allows for the calculation of the percentage of molecules that are d0, d1, d2, d3, etc.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable tools for determining the location and extent of deuterium incorporation. rsc.orgnih.govrsc.org In ¹H NMR, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates that it has been replaced by deuterium. researchgate.net ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment. Quantitative NMR methods can be used to accurately determine the isotopic abundance. nih.gov

TechniqueInformation Provided
Mass Spectrometry (MS) Determines the distribution of isotopologues and allows for the calculation of overall deuterium incorporation. nih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Identifies the specific sites of deuteration and can be used for quantitative analysis of isotopic purity. rsc.orgnih.govrug.nl

By combining these analytical methods, a comprehensive characterization of the synthesized Eugenol-d3-acetate can be achieved, ensuring its suitability for its intended application. rsc.org

Advanced Analytical Applications of Eugenol D3 Acetate in Research

Role as an Internal Standard in Quantitative Mass Spectrometry

Eugenol-d3-acetate, a deuterated analog of eugenol (B1671780) acetate (B1210297), serves as an exemplary internal standard for quantitative analysis by mass spectrometry. Its chemical structure and mass are nearly identical to the target analyte, eugenol acetate, yet it is distinguishable by its mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. This property allows it to mimic the analyte's behavior throughout sample preparation and analysis, providing a reliable reference for accurate quantification.

Calibration Protocols for LC-MS/MS and GC-MS Systems

In both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) systems, Eugenol-d3-acetate is pivotal in constructing robust calibration protocols. A fixed concentration of the deuterated standard is added to a series of calibration standards containing the non-deuterated analyte at varying known concentrations. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to generate a calibration curve.

This ratiometric approach ensures that any variations in sample injection volume, instrument response, or sample processing are normalized, leading to highly accurate and precise quantification. For instance, in a study determining eugenol in fish tissues using GC-ion trap tandem mass spectrometry, a calibration curve was established over a linear range of 5–1000 μg/L with a high correlation coefficient (R² = 0.9996), demonstrating the effectiveness of using a deuterated internal standard like eugenol-d3. nih.govresearchgate.net

Table 1: Example Calibration Data for Eugenol Quantification using Eugenol-d3 Internal Standard

Analyte Concentration (µg/L) Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS)
5 15,234 301,567 0.0505
10 30,876 305,123 0.1012
50 155,987 303,456 0.5140
100 310,123 302,789 1.0242
500 1,545,678 304,987 5.0680

Mitigation of Matrix Effects in Complex Sample Analysis

Biological and environmental samples often contain a complex mixture of compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. mdpi.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. mdpi.comsigmaaldrich.com

Eugenol-d3-acetate is instrumental in mitigating these matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out. This is particularly crucial when analyzing complex matrices such as plasma, muscle, skin, liver, and kidney tissues, where significant matrix effects are expected. nih.govnih.gov The use of an isotopically labeled internal standard is a widely accepted strategy for compensating for these effects. mdpi.com

Method Validation and Reproducibility Enhancement in Chromatographic Techniques

The use of Eugenol-d3-acetate significantly enhances the validation and reproducibility of chromatographic methods. Method validation, as per guidelines from bodies like the ICH, requires demonstration of a method's accuracy, precision, linearity, and robustness. researchgate.netsciensage.info

By acting as an internal standard, Eugenol-d3-acetate helps to ensure low relative standard deviations (RSD) for intra- and inter-day precision, as well as high accuracy in recovery experiments. For example, a method for eugenol determination reported intra- and inter-day precisions with RSDs within 9.74% and accuracy with a relative error ranging from -2.20% to 8.89%, showcasing the reliability introduced by the internal standard. nih.govresearchgate.net This level of reproducibility is essential for the routine application of analytical methods in quality control and research.

Table 2: Method Validation Parameters Enhanced by Eugenol-d3-acetate

Validation Parameter Typical Acceptance Criteria Role of Eugenol-d3-acetate
Linearity (R²) > 0.99 Ensures a proportional response across a range of concentrations by normalizing signal variations.
Accuracy (% Recovery) 80-120% Corrects for losses during sample preparation and analysis, leading to more accurate recovery values.
Precision (% RSD) < 15% Minimizes variability from injection to injection and between different analytical runs.

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | Improves signal-to-noise by providing a stable reference, allowing for reliable quantification at low levels. |

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that provides highly accurate and traceable results. nih.gov The core principle of IDMS involves adding a known amount of an isotopically labeled standard (like Eugenol-d3-acetate) to a sample containing an unknown amount of the native analyte. nih.govnih.gov

After allowing the labeled standard and the native analyte to reach isotopic equilibrium, the mixture is analyzed by mass spectrometry. The ratio of the isotopic signals is measured, and from this ratio, the initial concentration of the native analyte can be calculated with high precision. This method is considered a definitive method because the measurement is based on a ratio of two measurements from the same sample, which is less susceptible to instrumental variations and matrix effects. nih.govresearchgate.net The application of Eugenol-d3-acetate in an IDMS workflow allows for the precise quantification of eugenol acetate in various samples, providing a gold standard for analytical measurements.

Utilization in Spectroscopic Characterization Methodologies

Beyond its role as an internal standard, the spectroscopic properties of Eugenol-d3-acetate and its non-deuterated counterpart are fundamental to their characterization and structural confirmation. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for verifying the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. nih.gov Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively.

For Eugenol-d3-acetate, ¹H NMR spectroscopy would be used to confirm the positions of the remaining protons and the absence of protons at the deuterated sites. The characteristic signals for the acetate methyl group, the methoxy (B1213986) group, the aromatic protons, and the allyl group protons would be observed and compared to the spectrum of non-deuterated eugenol acetate. The integration of the proton signals provides quantitative information about the number of protons in each environment.

Table 3: Predicted ¹H NMR Chemical Shifts for Eugenol Acetate

Proton Environment Chemical Shift (ppm) Multiplicity
Acetate (CH₃) ~2.3 Singlet
Methoxy (OCH₃) ~3.8 Singlet
Allyl (=CH₂) ~5.1 Multiplet
Allyl (-CH₂-) ~3.3 Doublet
Allyl (-CH=) ~5.9 Multiplet

Note: The spectrum of Eugenol-d3-acetate would show a reduction in the signal intensity corresponding to the deuterated position.

Table 4: Compound Names Mentioned

Compound Name
Eugenol
Eugenol-d3
Eugenol acetate
Eugenol-d3-acetate
Dansyl chloride
Cinnamaldehyde
Thymol
Isoeugenol
Methyleugenol
Methylisoeugenol
Acetyleugenol
Acetylisoeugenol
3-phenoxybenzoic acid
Altenuene
BisGMA
TEGDMA
Glycidyl methacrylate
Methacryloyl chloride
Tetrabutylammonium chloride
β-caryophyllene

Vibrational Spectroscopy (IR, Raman) for Isotope-Induced Band Shifts

Vibrational spectroscopy techniques, including infrared (IR) and Raman spectroscopy, are sensitive to the masses of the atoms in a molecule and the strengths of the bonds connecting them. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond. libretexts.org

In Eugenol-d3-acetate, the C-H stretching and bending vibrations of the acetyl methyl group will be shifted to lower wavenumbers (a "red shift") in the IR and Raman spectra. nih.gov The magnitude of this shift can be approximated by the reduced mass equation, which predicts a shift by a factor of approximately 1/√2. libretexts.org These isotope-induced band shifts provide a clear spectroscopic signature for the presence and location of the deuterium label. mdpi.com This can be particularly useful for identifying the labeled compound in complex matrices or for studying the involvement of the acetyl group in specific chemical reactions or intermolecular interactions. nih.gov

Table 3: Predicted Isotope-Induced Shifts in Vibrational Spectra of Eugenol-d3-acetate

Vibrational Mode Typical Wavenumber (cm⁻¹) in Eugenol Acetate Predicted Wavenumber (cm⁻¹) in Eugenol-d3-acetate
C-H Stretch (Acetyl) 2950 - 3000 2100 - 2250
C-H Bend (Acetyl) 1370 - 1450 970 - 1030

Tracer Applications in Non-Clinical Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for tracing the fate of molecules and atoms through chemical and biological processes. wikipedia.org Eugenol-d3-acetate, with its stable, non-radioactive label, is well-suited for use as a tracer in a variety of non-clinical, in vitro mechanistic investigations. ias.ac.increative-proteomics.com

By incorporating Eugenol-d3-acetate into an in vitro reaction system, researchers can follow the transformation of the acetyl group by monitoring the presence and location of the deuterium label in the products and intermediates. nih.gov Analytical techniques such as mass spectrometry (MS) and NMR spectroscopy can be used to identify and quantify the deuterated species, providing unambiguous evidence for the proposed reaction mechanism. nih.gov

For example, in studies of ester hydrolysis or transesterification reactions involving eugenol acetate, the use of Eugenol-d3-acetate can help to determine whether the acetyl group is transferred intact or undergoes exchange with the solvent or other reactants. This level of detail is often difficult to obtain using conventional analytical methods and highlights the unique advantages of isotopic labeling in mechanistic chemistry.

Despite a comprehensive search for scientific literature, no specific studies detailing the use of Eugenol-d3-acetate for monitoring compound transformation in environmental models could be located. Research databases and scientific publications did not yield specific data on the degradation, transformation products, or environmental fate of this particular deuterated compound.

The use of stable isotope-labeled compounds, such as those containing deuterium (d3), is a well-established technique in environmental science. These labeled compounds act as tracers, allowing researchers to track the movement and transformation of substances in complex environmental matrices like soil and water. The heavier isotope does not significantly alter the chemical properties of the molecule but makes it distinguishable from its naturally occurring, non-labeled counterpart by mass spectrometry. This enables precise quantification and identification of transformation products.

While general principles of environmental fate studies using isotope-labeled compounds are widely documented, and the environmental behavior of the non-deuterated parent compound, eugenol, has been investigated, the specific application to Eugenol-d3-acetate is not present in the available literature. Therefore, no detailed research findings or data tables on its transformation in environmental models can be provided at this time.

Mechanistic Investigations and Isotope Effects in Eugenol D3 Acetate Research

Kinetic Isotope Effects (KIEs) in Reaction Rate Studies

Kinetic isotope effects are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org These effects are a cornerstone in the study of reaction mechanisms, providing insights into rate-determining steps and the nature of transition states. libretexts.orglibretexts.org For eugenol-d3-acetate, the focus of KIE studies would be on reactions involving the acetyl group, such as hydrolysis or other nucleophilic acyl substitution reactions.

Primary and Secondary Isotope Effects on Reaction Kinetics

Kinetic isotope effects are categorized as either primary or secondary. Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org For a reaction where the C-H bond of the acetyl group in eugenol (B1671780) acetate (B1210297) is cleaved in the rate-limiting step, substitution with deuterium (B1214612) to form eugenol-d3-acetate would be expected to exhibit a primary KIE. The rate of a reaction involving a C-¹H bond is typically 6–10 times faster than that of a C-²H bond. wikipedia.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the reaction center during the transition state. princeton.edu For instance, in an ester hydrolysis reaction where the carbonyl carbon is attacked by a nucleophile, the deuterium substitution on the adjacent methyl group of the acetate would result in a secondary KIE.

A hypothetical study on the hydrolysis of eugenol-d3-acetate could yield data similar to that presented in Table 1, illustrating the expected differences in reaction rates.

Reaction TypeIsotopic SubstitutionRate Constant (k)KIE (kH/kD)
Hypothetical Ester HydrolysisEugenol acetate (C-H)kH7.0
Hypothetical Ester HydrolysisEugenol-d3-acetate (C-D)kD
Hypothetical EnolizationEugenol acetate (C-H)kH1.2
Hypothetical EnolizationEugenol-d3-acetate (C-D)kD
This table presents hypothetical data to illustrate the concept of primary and secondary kinetic isotope effects.

Probing Transition State Structures via KIEs

The magnitude of the KIE can provide detailed information about the structure of the transition state. princeton.edu For example, in a proton transfer reaction, a linear and symmetrical transition state where the proton is equally shared between the donor and acceptor typically exhibits a maximal primary KIE. princeton.edu Deviations from this maximum can indicate an "early" or "late" transition state, where the bond to the hydrogen/deuterium is either minimally or almost completely broken.

In the case of reactions involving eugenol-d3-acetate, the observed KIE could help to distinguish between different proposed mechanisms. For instance, in an elimination reaction involving the acetyl group, a large primary KIE would support a mechanism where C-H(D) bond cleavage is part of the rate-determining step.

Deuterium's Influence on Molecular Dynamics and Conformation

The substitution of hydrogen with deuterium can also have a measurable impact on the molecular dynamics and conformational preferences of a molecule, stemming from the differences in their zero-point energies.

Rotational Barriers and Vibrational Frequencies in Deuterated Systems

The greater mass of deuterium leads to lower vibrational frequencies for C-D bonds compared to C-H bonds. This difference in zero-point energy can affect conformational equilibria and the barriers to internal rotation. While specific studies on the rotational barriers in eugenol-d3-acetate are not available, research on similar molecules demonstrates these effects. For instance, computational studies on formylfurans have shown that rotational barriers can be calculated with a high degree of accuracy. researchgate.net A similar approach could be applied to eugenol-d3-acetate to predict the influence of deuteration on the rotational barrier of the methoxy (B1213986) and acetyl groups. The rotational spectrum of eugenol has been analyzed, providing a basis for comparison with its deuterated analogues. nih.gov

Deuterium Effects on Hydrogen Bonding Networks

Deuterium substitution can influence the strength and geometry of hydrogen bonds. Generally, deuterium forms slightly stronger hydrogen bonds than protium (B1232500). ias.ac.in This can lead to observable changes in the properties of molecules that participate in intra- or intermolecular hydrogen bonding. Studies on the interaction of phenol (B47542) and phenol-d (B8082753) with various donors have shown that deuterium isotope effects on hydrogen bonding are dependent on the basicity of the donor. ias.ac.in While eugenol-d3-acetate itself does not have a hydroxyl group for hydrogen bonding, its acetyl carbonyl group can act as a hydrogen bond acceptor. The presence of the deuterated methyl group could subtly influence the strength of such interactions. Research on hydrogen bonding in bis-acetate systems provides a model for how these effects might manifest. fu-berlin.de

Mechanistic Insights from Comparative Studies of Labeled and Unlabeled Eugenol Acetate

Comparative studies of Eugenol-d3-acetate and its non-deuterated counterpart, eugenol acetate, are crucial for elucidating reaction mechanisms. The primary method employed in these studies is the determination of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light isotopologue (containing hydrogen) to the heavy isotopologue (containing deuterium) (kH/kD). wikipedia.org The magnitude of the KIE can provide strong evidence for the rate-determining step of a reaction and the nature of the transition state.

For instance, in a hypothetical hydrolysis of eugenol acetate, the C-H bonds of the acetyl group are not directly broken. Therefore, a primary kinetic isotope effect would not be expected. However, a secondary kinetic isotope effect (SKIE) might be observed. princeton.edu A SKIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.edu The magnitude of the SKIE is typically smaller than a primary KIE and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).

A normal secondary isotope effect in the hydrolysis of eugenol acetate would suggest a transition state with a more sp2-like character at the carbonyl carbon compared to the sp2 ground state. Conversely, an inverse isotope effect would indicate a transition state with a more sp3-like character.

Illustrative Data from a Hypothetical Comparative Hydrolysis Study:

ReactantRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)
Eugenol Acetate3.2 x 10⁻⁵1.08
Eugenol-d3-acetate2.96 x 10⁻⁵

Note: This data is illustrative and intended to demonstrate the concept of a secondary kinetic isotope effect. Actual experimental values may differ.

The small normal KIE of 1.08 in this hypothetical example would suggest that the transition state for the hydrolysis involves a slight loosening of the C-H(D) bonds in the acetyl group, consistent with a move towards a more sp2-like geometry at the carbonyl carbon as the nucleophile attacks.

Furthermore, in enzymatic reactions involving eugenol acetate, such as metabolism by cytochrome P450 enzymes, deuteration of the acetyl group could potentially influence the rate of metabolism. nih.gov While the acetyl group is not the primary site of oxidation on the eugenol moiety, isotopic substitution can sometimes lead to unexpected metabolic switching or altered rates due to subtle electronic or steric effects.

Isotopic Perturbation of Equilibrium Studies (if applicable to specific interactions)

Isotopic perturbation of equilibrium (IPE) is a powerful NMR spectroscopic technique used to distinguish between a single symmetric species and a pair of rapidly equilibrating isomers. nih.gov This method relies on the principle that isotopic substitution can slightly alter the equilibrium constant between two species.

In the context of Eugenol-d3-acetate, IPE studies would be most relevant if the molecule were involved in a dynamic equilibrium process where the acetyl group plays a role. For example, if Eugenol-d3-acetate were to bind to a receptor or enzyme in a way that involved a conformational equilibrium of the acetyl group, IPE could be used to probe this.

Consider a hypothetical scenario where Eugenol-d3-acetate binds to a protein, and the acetyl group can exist in two rapidly interconverting conformations, A and B. Deuteration of the acetyl group could slightly shift this equilibrium.

Hypothetical Equilibrium Data for Eugenol-d3-acetate Binding:

CompoundEquilibrium Constant (Keq = [B]/[A])Isotopic Perturbation (ΔKeq)
Eugenol Acetate1.0-
Eugenol-d3-acetate1.050.05

Note: This data is hypothetical and serves to illustrate the principle of IPE.

In this illustrative table, the equilibrium constant for the conformational change in the bound state is slightly larger for Eugenol-d3-acetate. This small perturbation, detectable by sensitive NMR techniques, would provide evidence for the existence of a dynamic equilibrium upon binding. nih.gov While there are no specific published IPE studies on Eugenol-d3-acetate in the current literature, this technique remains a valuable tool for investigating such interactions should they be suspected. The desymmetrizing effect of isotopic substitution can sometimes be surprisingly large, especially when there is anharmonic coupling between different vibrational modes. mdpi.com

Computational and Theoretical Chemistry Approaches for Eugenol D3 Acetate

Quantum Chemical Calculations of Electronic Structure and Isotope Effects

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For Eugenol-d3-acetate, these calculations can elucidate how deuteration impacts its fundamental properties.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding energy.

Research Findings: Studies on the parent compounds, eugenol (B1671780) and eugenol acetate (B1210297), have successfully employed DFT methods, such as those using the RB3LYP functional with a 6-31+g(d,p) basis set, for geometry optimization and the calculation of thermodynamic properties. yildiz.edu.tr These calculations reveal critical information about molecular stability, with Gibbs free energy values indicating that eugenol acetate is more stable than eugenol. yildiz.edu.tr For Eugenol-d3-acetate, these same methods can be applied. The primary difference in the calculation would be the increased mass of the three deuterium (B1214612) atoms in the acetyl group.

Table 5.1: Comparison of Computational Methods for Molecular Properties

MethodTypical Basis SetStrengths for Isotope StudiesLimitations
Density Functional Theory (DFT) (e.g., B3LYP, PBE0)6-31G(d,p), 6-311+G(d,p), cc-pVTZGood balance of accuracy and computational cost. youtube.com Excellent for geometry optimization and vibrational frequency calculations needed to assess ZPVE differences. yildiz.edu.trAccuracy is dependent on the choice of the functional.
Ab Initio (e.g., MP2, CCSD(T))cc-pVDZ, cc-pVTZ, aug-cc-pVTZHigh accuracy for energy calculations, considered a "gold standard." Useful for benchmarking DFT results.Computationally very expensive, often limited to smaller molecules or single-point energy calculations on DFT-optimized geometries. nih.gov
Semi-empirical (e.g., AM1, PM3)Internal (pre-parameterized)Very fast, suitable for large molecules and initial conformational searches. researchgate.netLower accuracy compared to DFT and ab initio methods; may not be sensitive enough for subtle isotope effects. researchgate.net

Computational methods can predict various types of spectra, which is particularly useful for identifying and characterizing isotopically labeled compounds.

NMR Spectroscopy: The substitution of protons (¹H) with deuterium (²H) has a profound effect on NMR spectra. Since deuterium has a different gyromagnetic ratio and is NMR-inactive under typical ¹H NMR conditions, the proton signals corresponding to the acetyl methyl group in Eugenol-d3-acetate would be absent in its ¹H NMR spectrum. Furthermore, computational models can predict the chemical shifts of the remaining protons and the ¹³C atoms. DFT calculations are commonly used to compute NMR shielding tensors, which are then converted to chemical shifts. nih.govnih.gov These predictions can confirm the exact location of the isotopic label.

IR and Raman Spectroscopy: Isotopic substitution directly affects the vibrational frequencies of a molecule. The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. DFT calculations are highly effective at predicting these vibrational frequencies. By computing the harmonic or anharmonic vibrational modes, a theoretical IR and Raman spectrum for Eugenol-d3-acetate can be generated. nih.gov Comparing this predicted spectrum with an experimental one allows for precise assignment of vibrational bands and confirms the successful deuteration of the acetyl group.

Molecular Dynamics Simulations for Deuterated Compounds

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. geneinfinity.org MD simulations have been successfully applied to study eugenol and its derivatives, providing insights into their interactions with biological targets and other molecules. mdpi.comresearchgate.netnih.govnih.govnih.gov

Research Findings: MD simulations of eugenol and its derivatives have been used to explore their binding stability with various proteins and their conformational flexibility. mdpi.comresearchgate.netscielo.br These simulations show how the molecule adapts its shape to fit into binding pockets and which intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) are most important for its interactions. researchgate.net

Predictive Modeling of Chemical Reactivity and Selectivity in Deuterated Systems

One of the most significant consequences of isotopic substitution is its effect on reaction rates, known as the Kinetic Isotope Effect (KIE). nih.govresearchgate.net The KIE is the ratio of the reaction rate of the light isotopologue (containing ¹H) to that of the heavy one (containing ²H).

Research Findings: Computational chemistry provides a framework for predicting KIEs by calculating the activation energies of reactions. acs.org A reaction involving the breaking of a C-H bond will typically have a higher activation energy for the corresponding C-D bond due to the lower zero-point energy of the C-D bond. This results in a slower reaction rate for the deuterated compound, a phenomenon known as a primary KIE. osti.gov

For Eugenol-d3-acetate, any reaction that involves the cleavage of a C-H bond in the acetyl group would be expected to proceed more slowly than in the non-deuterated compound. Theoretical models can quantify this effect. By locating the transition state structure for a given reaction using DFT or ab initio methods, the activation energy can be calculated. nih.gov The difference in ZPVE between the reactant and the transition state for both the deuterated and non-deuterated species allows for the direct calculation of the KIE. Such predictive models are crucial for understanding reaction mechanisms and can explain how deuteration might alter the metabolic fate or chemical degradation pathways of the molecule. acs.orguvic.canih.govcapes.gov.brnih.gov

In silico Design and Optimization of Isotopic Labeling Strategies

Computational methods are not only used to analyze existing labeled compounds but also to design new ones for specific purposes. In silico (computer-based) approaches can help determine the optimal position for an isotopic label to probe a particular biological or chemical question. rsc.org

Research Findings: The design of isotopic labeling experiments is critical for fields like metabolic flux analysis and mechanistic studies. nih.gov Computational tools can simulate how labeling at different positions within a molecule will affect experimental outcomes. For instance, if the goal is to trace the metabolic pathway of the acetate group from Eugenol-d3-acetate, computational models can predict the masses of potential downstream metabolites, aiding their identification in mass spectrometry experiments.

By simulating reaction pathways, chemists can decide where to place a label to maximize the observable KIE, thereby gaining the clearest possible information about the rate-determining step of a reaction. researchgate.net This predictive power allows researchers to design more effective and informative experiments, saving time and resources. For a molecule like eugenol acetate, in silico methods could be used to predict which positions on the aromatic ring, allyl group, or acetate moiety would be most informative to label for studying its biosynthesis, metabolism, or mechanism of action. nih.govutoronto.ca

Emerging Research Avenues and Future Directions

Development of Novel Deuteration Methodologies and Reagents

The synthesis of specifically deuterated compounds like Eugenol-d3-acetate is crucial for its application as an internal standard and for metabolic studies. Current research is focused on developing more efficient, selective, and cost-effective deuteration methods. While the direct synthesis of Eugenol-d3-acetate is not extensively detailed in publicly available literature, the methodologies for deuterating aromatic compounds and introducing deuterium (B1214612) into specific molecular positions are well-established and continually evolving.

Emerging techniques in deuteration that are applicable to the synthesis of Eugenol-d3-acetate include:

Catalytic Transfer Deuteration: This method utilizes inexpensive and readily available deuterium donors in the presence of a catalyst, offering a safer and more convenient alternative to using highly flammable deuterium gas. marquette.edu Copper-catalyzed transfer deuteration and hydrodeuteration reactions are emerging as powerful techniques for the site-selective installation of deuterium atoms into small organic molecules. marquette.edu

Metal-Catalyzed H-D Exchange: Transition metal catalysts, such as ruthenium, can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). This approach can be tailored to achieve deuteration at specific positions on an aromatic ring.

Synthesis from Deuterated Precursors: A common strategy involves the use of a deuterated starting material in the synthesis pathway. For Eugenol-d3-acetate, this could involve the use of deuterated eugenol (B1671780), which is then acetylated. The synthesis of eugenol derivatives through acetylation is a well-documented process. scispace.comnih.govnih.gov

Future research in this area will likely focus on the development of regioselective deuteration methods that allow for the precise placement of deuterium atoms on the eugenol acetate (B1210297) molecule. This will enable the synthesis of different isotopologues of Eugenol-d3-acetate, which can be used to investigate specific metabolic pathways and reaction mechanisms.

Integration of Eugenol-d3-acetate into Advanced Analytical Platforms

The primary application of Eugenol-d3-acetate is as an internal standard in quantitative analysis, particularly in conjunction with mass spectrometry-based techniques. Its chemical properties are nearly identical to the non-deuterated analyte (eugenol acetate), but it has a higher mass, allowing it to be distinguished by a mass spectrometer. This co-elution and similar ionization behavior enable accurate quantification by correcting for variations in sample preparation and instrument response.

A key application of Eugenol-d3-acetate has been demonstrated in the simultaneous determination of eugenol and its derivatives, including acetyl eugenol (eugenol acetate), in aquatic products using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). spkx.net.cn In this method, Eugenol-d3 was used as an internal standard to quantify the analytes. spkx.net.cn

The integration of Eugenol-d3-acetate into such advanced analytical platforms offers several advantages:

Improved Accuracy and Precision: By compensating for matrix effects and variations in extraction recovery, deuterated internal standards significantly enhance the reliability of quantitative results.

Enhanced Sensitivity: The use of internal standards can help to improve the limit of detection and quantification of the analytical method.

Method Robustness: The inclusion of a stable isotope-labeled internal standard makes the analytical method more rugged and less susceptible to variations in experimental conditions.

The following table summarizes the performance of a UPLC-MS/MS method that utilized Eugenol-d3 as an internal standard for the quantification of eugenol derivatives, including acetyl eugenol.

ParameterEugenolIsoeugenolMethyl eugenolMethyl isoeugenolAcetyl eugenolAcetylisoeugenol
Linearity Range (ng/mL) 2–1002–1001–1001–1001–1001–100
Correlation Coefficient (r) ≥ 0.999≥ 0.999≥ 0.999≥ 0.999≥ 0.999≥ 0.999
Limit of Detection (LOD) (μg/kg) 0.50.51.51.51.01.0
Limit of Quantitation (LOQ) (μg/kg) 2.02.05.05.02.02.0
Average Recovery (%) 67.0–106.467.0–106.467.0–106.467.0–106.467.0–106.467.0–106.4
Relative Standard Deviation (RSD) (%) 1.2–15.71.2–15.71.2–15.71.2–15.71.2–15.71.2–15.7
Data from a study on the determination of eugenol and its derivatives in aquatic products. spkx.net.cn

Future advancements will likely see the broader adoption of Eugenol-d3-acetate as an internal standard in various matrices, including food, environmental, and biological samples, as the demand for accurate quantification of eugenol acetate grows.

Expansion of Mechanistic Studies to Complex Biochemical Systems (in vitro, non-human)

Isotopically labeled compounds are invaluable tools for elucidating metabolic pathways and reaction mechanisms. The use of deuterated compounds in in vitro metabolism studies allows researchers to track the fate of a molecule and identify its metabolites. While specific in vitro studies on the metabolism of Eugenol-d3-acetate are not yet widely published, the principles of using deuterated analogs in such research are well-established. nih.gov

Future research could utilize Eugenol-d3-acetate to investigate:

Metabolic Stability: By incubating Eugenol-d3-acetate with liver microsomes or other enzyme preparations, researchers can determine the rate of its metabolism and identify the enzymes involved.

Metabolite Identification: The deuterium label acts as a tag, making it easier to identify metabolites of eugenol acetate in complex biological matrices using mass spectrometry. The mass shift of the deuterated fragments helps to distinguish them from endogenous compounds.

Enzyme Kinetics: Deuterated substrates can be used to study the kinetic isotope effect, which can provide insights into the rate-limiting steps of enzymatic reactions.

These in vitro studies in non-human systems are crucial for understanding the biotransformation of eugenol acetate and for assessing its potential interactions with other compounds.

Application of Deuterated Eugenol Acetate in Environmental Monitoring Techniques (non-clinical)

The presence and fate of naturally occurring and synthetic compounds in the environment are of increasing concern. Deuterated internal standards are essential for the accurate quantification of organic pollutants in environmental samples such as water, soil, and air.

While specific applications of deuterated eugenol acetate in environmental monitoring are not yet prominent in the literature, the framework for its use is well-established. For instance, biomonitoring data has been used to evaluate exposure to methyl eugenol, a related compound. nih.gov The analytical methods developed for such studies can be adapted for eugenol acetate using its deuterated analog as an internal standard.

Future applications of Eugenol-d3-acetate in environmental monitoring could include:

Quantification in Water and Soil: Developing and validating methods to measure trace levels of eugenol acetate in environmental compartments to assess its distribution and persistence.

Food Chain Monitoring: Tracking the potential accumulation of eugenol acetate in the food chain by analyzing samples from various trophic levels.

Wastewater Analysis: Monitoring the presence and removal of eugenol acetate in wastewater treatment plants.

The use of Eugenol-d3-acetate in these applications would provide more reliable data for environmental risk assessments and for understanding the environmental fate of this compound.

Advancements in Computational Tools for Isotopic Chemistry

Computational chemistry plays an increasingly important role in modern analytical and mechanistic studies. For isotopically labeled compounds like Eugenol-d3-acetate, computational tools can be used to predict and interpret experimental data.

Several computational tools are available to assist researchers working with deuterated compounds:

Mass Spectrum Prediction: Software can predict the mass spectrum of a molecule, including the isotopic distribution of its fragments. This is particularly useful for identifying deuterated compounds and for interpreting complex mass spectra. nih.gov

Isotope Distribution Calculators: These tools can calculate the theoretical isotopic distribution of a molecule given its elemental composition, which is essential for confirming the identity and purity of a synthesized deuterated standard.

Molecular Modeling: Computational models can be used to study the structure and properties of deuterated compounds and to predict their behavior in different environments.

Future advancements in this area will likely involve the development of more sophisticated algorithms that can accurately predict the fragmentation patterns of deuterated molecules in tandem mass spectrometry experiments and model their interactions in complex biological systems. These tools will be invaluable for designing new isotopic labeling studies and for extracting maximum information from experimental data.

Q & A

Basic: What experimental methodologies are recommended for synthesizing Eugenol-d3-acetate with isotopic purity?

Answer:
Deuterated compounds like Eugenol-d3-acetate require precise isotopic labeling. Synthesis typically involves substituting hydrogen atoms in the parent compound (eugenol) with deuterium at specific positions. Key steps include:

  • Deuteration Protocol : Use deuterium oxide (D₂O) or deuterated reagents under controlled conditions (e.g., acid-catalyzed exchange reactions) to introduce deuterium at the desired positions .
  • Acetylation : React deuterated eugenol with acetic anhydride in the presence of a catalyst (e.g., pyridine) to form Eugenol-d3-acetate .
  • Purification : Employ column chromatography or recrystallization to isolate the product, followed by isotopic purity validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Basic: Which analytical techniques are most effective for validating the structure and isotopic purity of Eugenol-d3-acctate?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC/MS) : Resolves isotopic peaks to confirm deuterium incorporation and quantify isotopic purity. For example, a molecular ion peak at m/z 208 (vs. 205 for non-deuterated eugenol acetate) indicates successful deuteration .
  • NMR Spectroscopy : ¹H NMR will show reduced proton signals at deuterated positions, while ²H NMR provides direct evidence of deuterium integration .
  • High-Performance Liquid Chromatography (HPLC) : Ensures chemical purity (>98%) and absence of non-deuterated contaminants .

Basic: How should researchers assess the stability of Eugenol-d3-acetate under varying storage and experimental conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC or GC/MS .
  • Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol) over 24–72 hours, noting any isotopic exchange or decomposition .

Basic: What safety protocols are critical when handling Eugenol-d3-acetate in laboratory settings?

Answer:

  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to risks of skin irritation (H315), eye damage (H319), and respiratory sensitization (H334) .
  • Waste Disposal : Follow institutional guidelines for deuterated organic waste, ensuring segregation from non-hazardous materials .

Advanced: How does deuterium labeling influence the chemical reactivity of Eugenol-d3-acetate compared to its non-deuterated counterpart?

Answer:
Deuterium isotope effects (KIEs) can alter reaction kinetics and mechanisms:

  • Kinetic Studies : Compare reaction rates (e.g., hydrolysis or oxidation) between Eugenol-d3-acetate and Eugenol-acetate. For example, deuterated compounds may exhibit slower reaction rates due to stronger C-D bonds .
  • Spectroscopic Validation : Use isotopic shifts in IR or MS to track deuterium retention during reactions .

Advanced: How should researchers resolve contradictions in experimental data involving Eugenol-d3-acetate?

Answer:

  • Sensitivity Analysis : Test variables like temperature, solvent polarity, and catalyst loading to identify outliers .
  • Replication : Repeat experiments under identical conditions to rule out technical errors .
  • Cross-Validation : Compare results with orthogonal methods (e.g., LC-MS vs. NMR) to confirm consistency .

Advanced: What regulatory considerations apply to the use of deuterated compounds like Eugenol-d3-acetate in multi-institutional studies?

Answer:

  • Data Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data sharing, as outlined in EU Regulation 2023/XXXX .
  • Documentation : Maintain detailed records of synthesis protocols, analytical validation, and safety data to meet REACH and CLP requirements .

Advanced: What strategies optimize method development for detecting low-abundance isotopic variants in complex matrices?

Answer:

  • High-Resolution MS : Use quadrupole-time-of-flight (Q-TOF) MS to distinguish isotopic variants with minimal mass differences .
  • Isotopic Dilution Analysis : Spike samples with a known quantity of Eugenol-d3-acetate as an internal standard to improve quantification accuracy .

Advanced: How can long-term stability studies be designed to predict the shelf-life of Eugenol-d3-acetate?

Answer:

  • ICH Guidelines : Follow Q1A(R2) protocols for accelerated and real-time stability testing, analyzing degradation products via LC-MS/MS .
  • Arrhenius Modeling : Use temperature-dependent degradation rates to extrapolate shelf-life under standard storage conditions (2–8°C) .

Advanced: How should researchers integrate data from disparate studies on deuterated phenolic compounds?

Answer:

  • Meta-Analysis : Use systematic review tools (e.g., PRISMA) to aggregate data from peer-reviewed studies, focusing on variables like deuteration efficiency and biological activity .
  • Data Repositories : Upload raw datasets to platforms like Zenodo or ChemRxiv, ensuring compliance with FAIR principles for reuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.